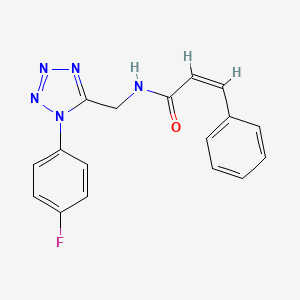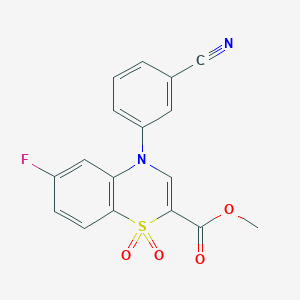![molecular formula C16H16ClN5S2 B2767626 2-[[4-(4-Chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine CAS No. 868221-77-6](/img/structure/B2767626.png)
2-[[4-(4-Chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(4-Chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine is a useful research compound. Its molecular formula is C16H16ClN5S2 and its molecular weight is 377.91. The purity is usually 95%.
BenchChem offers high-quality 2-[[4-(4-Chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[4-(4-Chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Tautomerism
Research on compounds structurally related to 2-[[4-(4-Chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine has contributed to advancements in synthetic organic chemistry, particularly in the synthesis of new heterocyclic compounds and understanding their tautomerism. For instance, the study of new methylsulfanyl thieno[3,2-d]pyrimidine derivatives revealed insights into azido-tetrazole tautomerism, highlighting the dynamic nature of these compounds in solution and their crystalline states (S. Sirakanyan, E. Hakobyan, A. Hovakimyan, 2019).
Structural Studies and Antimicrobial Activity
Further structural studies and functional evaluations of related triazolo[1,5-c]pyrimidines and pyrimidines have shown that these compounds have significant biological activities. The synthesis of novel pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives demonstrated potential antimicrobial activities, underscoring the importance of such compounds in developing new therapeutic agents (A. El-Agrody, M. El-Latif, Nagwa A. El‐Hady, A. H. Fakery, A. H. Bedair, 2001).
Antitumor Activities
Research into substituted triazolo[4,3-a]pyrimidin-6-sulfonamides with an incorporated thiazolidinone moiety has shown inhibitory effects on the growth of various cancer cell lines. These studies indicate that specific structural modifications to the pyrimidine core can enhance antitumor activities, offering pathways for developing new anticancer therapies (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2009).
Selective Activity Against Enzymes
The design and synthesis of triazenyl-substituted pyrimethamine derivatives have shown selective activity against Pneumocystis carinii dihydrofolate reductase, demonstrating the potential for targeted enzyme inhibition. These findings provide a foundation for developing selective inhibitors for specific enzymes, contributing to the treatment of diseases caused by various pathogens (M. Stevens, K. S. Phillip, D. Rathbone, D. O’Shea, S. Queener, C. Schwalbe, P. Lambert, 1997).
Supramolecular Chemistry
The exploration of pyrimidine derivatives in supramolecular chemistry, particularly in forming hydrogen-bonded supramolecular assemblies, underscores the versatility of these compounds in materials science. Studies on novel pyrimidine derivatives have revealed their potential in co-crystallization processes, leading to the development of complex 2D and 3D networks through hydrogen bonding, indicating their applicability in designing new molecular architectures (M. Fonari, Y. Simonov, Y. Chumakov, G. Bocelli, Edward V. Ganin, A. А. Yavolovskii, 2004).
Eigenschaften
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5S2/c1-11(2)24-16-21-20-14(10-23-15-18-8-3-9-19-15)22(16)13-6-4-12(17)5-7-13/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMAZVOKRIINTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=C(C=C2)Cl)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B2767543.png)

![{[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B2767546.png)
![(5-Bromothiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2767547.png)
![1-benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2767549.png)

![(E)-6-methyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2767551.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2767554.png)
![6-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2767555.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2767557.png)
![Methyl 3-amino-4,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2767561.png)
![1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane](/img/structure/B2767562.png)
![2-Methyl-6,7,8,9-tetrahydropyrazino[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2767563.png)
